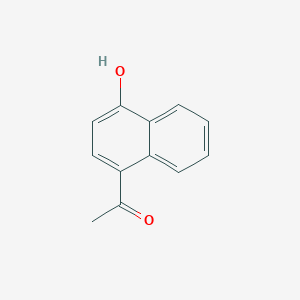

4-ACETYL-1-NAPHTHOL

Description

Historical Context of Naphthalene (B1677914) Derivatives Research

Naphthalene (C₁₀H₈) was first isolated from coal tar in the early 19th century, a discovery that marked a significant milestone in the history of organic chemistry. hmdb.ca Initially, research was driven by the burgeoning synthetic dye industry, which utilized naphthalene derivatives to create a vast array of colors. The versatility of the naphthalene scaffold, a fused bicyclic aromatic system, quickly became apparent. pdx.edu Early synthetic efforts focused on electrophilic substitution reactions, such as sulfonation and nitration, to produce key intermediates like naphthalenesulfonic acids and naphthylamines, which were precursors to azo dyes. libretexts.org

Over the decades, the production of naphthalene evolved from being solely a coal tar byproduct to include derivation from petroleum during the mid-20th century. hmdb.ca This increased availability spurred further research into its applications beyond dyes. A significant industrial use that emerged was the production of phthalic anhydride (B1165640), a crucial intermediate for manufacturing polymers, resins, and plasticizers. netlify.app The study of naphthols (hydroxynaphthalenes) also gained prominence, as they serve as vital precursors for agrochemicals, pharmaceuticals, and rubber chemicals. libretexts.org This extensive history of research into the fundamental reactions and applications of naphthalene and its simpler derivatives laid the essential groundwork for the investigation of more complex, functionalized molecules like 4-Acetyl-1-Naphthol.

Significance of this compound within Naphthol Chemistry

This compound, also known by its IUPAC name 1-(4-hydroxy-1-naphthalenyl)ethanone, holds a notable position in the field of naphthol chemistry due to its specific structural features and synthetic utility. The molecule incorporates a hydroxyl (-OH) group and an acetyl (-COCH₃) group on the naphthalene ring system, making it a versatile intermediate for further chemical transformations.

One of the primary methods for its synthesis is the Fries rearrangement , a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. rsc.orgoregonstate.edu In this synthesis, 1-naphthyl acetate (B1210297) is treated with a Lewis acid, such as aluminum chloride. The reaction proceeds through the generation of an acylium carbocation intermediate, which then reacts with the activated naphthalene ring via electrophilic aromatic substitution. rsc.org Reaction conditions, particularly temperature, can be controlled to favor the formation of the para-substituted product, this compound, over the ortho isomer (2-Acetyl-1-Naphthol). rsc.org An alternative photochemical method, the Photo-Fries rearrangement, can also be employed to synthesize this compound from the same precursor. rsc.org

The significance of this compound is prominently highlighted by its role as a key building block in the synthesis of other valuable chemicals. It serves as an important intermediate in the industrial preparation of Carbaryl (B1668338), a widely used broad-spectrum carbamate (B1207046) pesticide that functions by inhibiting cholinesterase enzymes. netlify.app The presence of both a nucleophilic hydroxyl group and a reactive carbonyl moiety allows for a wide range of subsequent reactions, making it a valuable starting material for constructing more complex molecular frameworks.

Below are tables detailing the physicochemical and representative spectroscopic properties of this compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3669-52-1 | netlify.appresearchgate.net |

| Molecular Formula | C₁₂H₁₀O₂ | netlify.appresearchgate.net |

| Molecular Weight | 186.21 g/mol | netlify.app |

| Data Type | Description and Expected Chemical Shifts (δ) in ppm |

|---|---|

| ¹H NMR |

Expected values based on substituent effects on the 1-naphthol (B170400) skeleton: |

| ¹³C NMR |

Expected values based on substituent effects on the 1-naphthol skeleton: |

Note: The NMR data in Table 2 are representative values based on established principles of nuclear magnetic resonance spectroscopy and data for analogous structures. rsc.orgoregonstate.edu They are provided for illustrative purposes.

Overview of Current Research Landscape and Future Directions

The current research landscape for naphthalene derivatives is vibrant and heavily focused on applications in medicinal chemistry and materials science. pdx.edu The rigid, aromatic naphthalene scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets. rsc.org Consequently, naphthalene-based compounds are being actively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. rsc.org While direct research on this compound itself may be specialized, its importance as a synthetic intermediate is growing. For instance, the structurally related compound 4-acetyl-1-naphthoic acid is a key intermediate in the synthesis of Afoxolaner (B517428), a modern veterinary pharmaceutical used to control flea and tick infestations in dogs. This underscores the value of the 4-acetyl-1-hydroxy substitution pattern on the naphthalene core for creating biologically active molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPGSAHOBOEJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306379 | |

| Record name | 1-(4-hydroxynaphthalen-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3669-52-1 | |

| Record name | 3669-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-hydroxynaphthalen-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxynaphthalen-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 4 Acetyl 1 Naphthol

Optimized Synthetic Routes for 4-Acetyl-1-Naphthol and its Key Intermediates

The regioselective introduction of an acetyl group onto the 1-naphthol (B170400) scaffold is a key challenge in the synthesis of this compound. Various methodologies have been developed to control the position of acylation and maximize the yield of the desired product.

The Friedel-Crafts acylation is a fundamental method for the introduction of an acyl group onto an aromatic ring. In the case of 1-naphthol, the reaction with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), can lead to the formation of acetylnaphthols. The regioselectivity of this reaction is highly dependent on the reaction conditions.

The hydroxyl group of 1-naphthol is an ortho-, para-directing activator. Therefore, Friedel-Crafts acylation can potentially yield both 2-acetyl-1-naphthol (ortho-product) and this compound (para-product). It has been established that lower reaction temperatures generally favor the formation of the para-isomer, this compound. wikipedia.orgbyjus.com This is attributed to kinetic versus thermodynamic control of the reaction; the ortho-isomer is often the kinetically favored product due to the formation of a more stable bidentate complex with the aluminum catalyst, while the para-isomer is the thermodynamically more stable product. wikipedia.org By carefully controlling the temperature and choice of solvent, the yield of this compound can be optimized. For instance, using a non-polar solvent can also favor the formation of the ortho-product, while more polar solvents tend to favor para-substitution. lscollege.ac.in

Table 1: Influence of Reaction Conditions on Friedel-Crafts Acylation of 1-Naphthol

| Catalyst | Acetylating Agent | Solvent | Temperature | Major Product |

| AlCl₃ | Acetyl Chloride | Nitrobenzene (B124822) | Low | This compound |

| AlCl₃ | Acetyl Chloride | Carbon Disulfide | High | 2-Acetyl-1-naphthol |

This table is illustrative and based on general principles of Friedel-Crafts reactions. Specific yields would require detailed experimental data.

A specific synthetic route to derivatives of this compound can be envisioned through the manipulation of functional groups on a pre-functionalized naphthalene (B1677914) core. While a direct synthesis of this compound using 4-bromo-1-naphthyl ethyl ketone and trimethyl orthoformate is not explicitly detailed in the readily available literature, a plausible multi-step pathway can be proposed based on established organic transformations. This would likely involve the conversion of the ethyl ketone to an acetyl group and subsequent removal of the bromo substituent and protection/deprotection of the hydroxyl group. However, without specific literature precedence, this remains a hypothetical route.

The Photo-Fries rearrangement offers an alternative, catalyst-free method for the acylation of phenols. wikipedia.org This photochemical reaction involves the intramolecular rearrangement of a phenolic ester to a mixture of ortho- and para-acylphenols upon irradiation with ultraviolet light. In the context of this compound synthesis, the starting material is 1-naphthyl acetate (B1210297).

Irradiation of 1-naphthyl acetate leads to the homolytic cleavage of the ester bond, generating a 1-naphthoxy radical and an acetyl radical within a solvent cage. Recombination of these radicals can occur at the ortho (C2) and para (C4) positions of the naphthalene ring, leading to the formation of 2-acetyl-1-naphthol and this compound, respectively. rsc.org Escape of the radicals from the solvent cage can also lead to the formation of 1-naphthol as a byproduct. rsc.org

The ratio of the ortho to para products can be influenced by the reaction medium. For example, conducting the reaction in different solvents or within organized media like micelles can alter the product distribution. biosynth.com However, achieving high selectivity for this compound via this method can be challenging due to the competitive formation of the ortho isomer and the parent naphthol.

Table 2: Product Distribution in the Photo-Fries Rearrangement of 1-Naphthyl Acetate

| Solvent | 2-Acetyl-1-naphthol (ortho) | This compound (para) | 1-Naphthol |

| Ethyl Acetate | Major | Minor | Significant |

| Poly(vinyl acetate) film | Varies with temperature | Varies with temperature | Significant |

This table represents a generalized outcome. The exact ratios are highly dependent on specific reaction conditions such as wavelength of light, temperature, and concentration.

Acetyl migration is another strategy that can be employed for the synthesis of specific isomers of acetylnaphthols. This typically involves the rearrangement of an acetyl group from one position to another on the naphthalene ring, often under thermal or acidic conditions.

A relevant example is the synthesis of 4,8-dimethoxy-1-naphthol, which proceeds via an acetyl migration as a key step. acs.orgresearchgate.net In this synthesis, an acetylated hydroquinone (B1673460) intermediate undergoes migration of the acetyl group under basic conditions, followed by methylation. acs.org This demonstrates the principle of using an acetyl migration to achieve a desired substitution pattern. A similar strategy could potentially be designed for the synthesis of this compound, for instance, by starting with a diacetoxynaphthalene and inducing a selective migration of one of the acetyl groups. The success of such a strategy would depend on the relative stability of the starting material and the rearranged product, as well as the ability to control the migration to the desired position.

Beyond the classical methods, other synthetic approaches can be considered for the preparation of this compound. The Fries rearrangement, the thermal or Lewis acid-catalyzed counterpart to the Photo-Fries rearrangement, is a prominent alternative. byjus.comlscollege.ac.inorganic-chemistry.org By heating 1-naphthyl acetate in the presence of a Lewis acid like aluminum chloride, a mixture of 2-acetyl-1-naphthol and this compound is obtained. wikipedia.org Similar to the Friedel-Crafts acylation, lower reaction temperatures in the Fries rearrangement favor the formation of the para-isomer, this compound. wikipedia.orgbyjus.com

Table 3: Comparative Analysis of Synthetic Routes to this compound

| Synthetic Method | Key Features | Advantages | Disadvantages | Typical Yield of 4-Isomer |

| Friedel-Crafts Acylation | Lewis acid-catalyzed acylation of 1-naphthol. | Well-established, potentially high yielding. | Requires stoichiometric amounts of catalyst, regioselectivity can be an issue. | Moderate to good (with optimization) |

| Photo-Fries Rearrangement | Photochemical rearrangement of 1-naphthyl acetate. | Catalyst-free, milder conditions. | Often results in product mixtures, low quantum yields. | Low to moderate |

| Fries Rearrangement | Thermal/Lewis acid-catalyzed rearrangement of 1-naphthyl acetate. | Can be more selective than Photo-Fries. | Requires harsh conditions (high temperatures, strong acids). | Moderate to good (with optimization) |

Yields are general estimates and highly dependent on specific experimental conditions.

Complex Chemical Reactions and Derivatization Strategies

The presence of a reactive hydroxyl group and a carbonyl functionality makes this compound a versatile building block for the synthesis of more complex molecules. A notable application is in the synthesis of the veterinary drug afoxolaner (B517428), where the derivative 4-acetyl-1-naphthoic acid serves as a key intermediate. patsnap.com

The hydroxyl group of this compound can undergo typical reactions of phenols, such as etherification and esterification . medcraveonline.commasterorganicchemistry.commedcraveonline.comorganic-chemistry.org For example, it can be reacted with alkyl halides in the presence of a base to form the corresponding ethers, or with acyl chlorides or anhydrides to form esters.

The acetyl group also offers a handle for further transformations. The methyl group of the acetyl moiety is weakly acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. The carbonyl group itself can undergo reactions such as reduction to an alcohol, or condensation with amines and hydrazines to form imines and hydrazones, respectively. These derivatives can then be used to construct a variety of heterocyclic systems. For instance, the reaction of acetylnaphthols with hydrazines followed by cyclization with reagents like triphosgene (B27547) can lead to the formation of naphthoxazine derivatives. amazonaws.com

Oxidation Reactions of the Acetyl Group to Carboxylic Acid Derivatives

The acetyl group of this compound can be oxidized to a carboxylic acid derivative, a transformation that is fundamental in organic synthesis for the creation of more complex molecules. Two primary methods for this conversion are the Haloform reaction and the Baeyer-Villiger oxidation.

The Haloform reaction is a well-established method for the conversion of methyl ketones into carboxylic acids. wikipedia.org This reaction proceeds by the exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group to yield a carboxylate and a haloform. wikipedia.organnamalaiuniversity.ac.in For this compound, this reaction would provide a direct route to 4-hydroxy-1-naphthoic acid.

| Reagents | Product | Description |

| Br₂ / NaOH(aq) | 4-Hydroxy-1-naphthoic acid | The acetyl group is converted to a carboxylate through a bromoform (B151600) intermediate. wikipedia.org |

| I₂ / NaOH(aq) | 4-Hydroxy-1-naphthoic acid | An analogous reaction using iodine, which produces iodoform (B1672029) as a byproduct. webassign.net |

| NaOCl / H₂O | 4-Hydroxy-1-naphthoic acid | A variation using sodium hypochlorite (B82951) (bleach) as the oxidant. webassign.net |

The Baeyer-Villiger oxidation offers an alternative route, converting ketones to esters through the action of peroxyacids. wikipedia.orgnih.gov The regioselectivity of this reaction is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org In the case of this compound, the naphthyl group has a higher migratory aptitude than the methyl group, leading to the formation of 1-hydroxy-4-naphthyl acetate. This ester can then be hydrolyzed to yield 4-hydroxy-1-naphthoic acid.

| Oxidizing Agent | Intermediate Product | Final Product (after hydrolysis) |

| m-CPBA | 1-Hydroxy-4-naphthyl acetate | 4-Hydroxy-1-naphthoic acid |

| Peroxyacetic acid | 1-Hydroxy-4-naphthyl acetate | 4-Hydroxy-1-naphthoic acid |

| Trifluoroperacetic acid | 1-Hydroxy-4-naphthyl acetate | 4-Hydroxy-1-naphthoic acid |

Reduction Chemistry of the Carbonyl Moiety

The carbonyl group of this compound can undergo reduction to either a methylene (B1212753) group (-CH₂-) or a secondary alcohol (-CH(OH)-), depending on the reducing agent and reaction conditions employed.

Complete reduction to the corresponding alkane, 4-ethyl-1-naphthol, can be achieved through methods such as the Clemmensen reduction and the Wolff-Kishner reduction . The Clemmensen reduction utilizes zinc amalgam and concentrated hydrochloric acid, conditions that are suitable for acid-stable compounds. annamalaiuniversity.ac.inmdma.ch The Wolff-Kishner reduction, on the other hand, is performed under basic conditions, using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521), making it ideal for substrates that are sensitive to acid. wikipedia.orgorganic-chemistry.org

Partial reduction of the carbonyl group to a secondary alcohol, 4-(1-hydroxyethyl)-1-naphthol, is typically accomplished through catalytic hydrogenation . This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), often in a solvent like ethanol (B145695) or methanol (B129727). reddit.commdpi.com

| Reaction Type | Reagents | Product |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 4-Ethyl-1-naphthol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, ethylene (B1197577) glycol | 4-Ethyl-1-naphthol |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | 4-(1-Hydroxyethyl)-1-naphthol |

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the hydroxyl group and the acetyl group. The hydroxyl group is a strongly activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. In the context of the 1-naphthol ring system, the hydroxyl group strongly activates the 2- and 4-positions. Since the 4-position is already substituted, the primary site for electrophilic attack is the 2-position. The acetyl group at the 4-position deactivates the ring, particularly the adjacent positions, but its influence is generally overcome by the powerful activating effect of the hydroxyl group.

Halogenation Studies and Regioselectivity

Halogenation of this compound is expected to proceed with high regioselectivity due to the directing influence of the hydroxyl group. Studies on the bromination of the closely related 2-acetyl-1-naphthol have shown that the bromine atom is introduced at the 4-position, which is para to the hydroxyl group. researchgate.net By analogy, the bromination of this compound is predicted to occur at the 2-position, which is ortho to the hydroxyl group. This reaction can be carried out using bromine in a solvent like acetic acid. researchgate.net

| Halogenating Agent | Solvent | Major Product |

| Br₂ | Acetic Acid | 2-Bromo-4-acetyl-1-naphthol |

| N-Bromosuccinimide (NBS) | Dichloromethane | 2-Bromo-4-acetyl-1-naphthol |

Nitration Reactions and Product Distribution

The nitration of this compound introduces a nitro group onto the naphthalene ring. The position of nitration is again primarily dictated by the activating hydroxyl group. Therefore, the major product expected from the nitration of this compound is 2-nitro-4-acetyl-1-naphthol. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermicity of the reaction and prevent over-nitration or side reactions.

| Nitrating Agent | Conditions | Major Product |

| HNO₃ / H₂SO₄ | 0-10 °C | 2-Nitro-4-acetyl-1-naphthol |

| Acetyl nitrate | Acetic anhydride | 2-Nitro-4-acetyl-1-naphthol |

Cyclization Reactions and Heterocyclic Formation (e.g., Oxazines, Thiazines)

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems.

Oxazine formation can be achieved through various synthetic routes. For instance, multicomponent reactions involving a naphthol, an aldehyde, and an amine can lead to the formation of naphthoxazine derivatives. researchgate.netnih.gov A specific example involves the reaction of hydrazones of acetylnaphthols with triphosgene to yield naphthoxazines. mdpi.com

Thiazine (B8601807) ring systems can also be constructed from this compound. A plausible synthetic strategy involves the reaction with Lawesson's reagent to convert the carbonyl oxygen to sulfur, forming a thione intermediate. This intermediate can then undergo cyclization with a suitable reagent, such as an α-halo-ketone or α-halo-ester, to form the thiazine ring. researchgate.net Another approach involves the reaction with 3-mercaptopropionic acid in the presence of an aldehyde and an amine. nih.gov

| Heterocycle | Reaction Type | Key Reagents |

| Naphthoxazine | Multicomponent Reaction | Aldehyde, Amine |

| Naphthoxazine | Cyclization of Hydrazone | Hydrazine, Triphosgene |

| Naphthothiazine | Thionation and Cyclization | Lawesson's Reagent, α-halo-ketone |

| Naphthothiazine | Condensation | 3-Mercaptopropionic acid, Aldehyde, Amine |

Ester Hydrolysis and Carboxylic Acid Regeneration

As mentioned in the context of the Baeyer-Villiger oxidation, the acetyl group of this compound can be converted into an ester, specifically 1-hydroxy-4-naphthyl acetate. This ester can then be hydrolyzed to regenerate the carboxylic acid, 4-hydroxy-1-naphthoic acid. The hydrolysis can be carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. google.com

Base-promoted hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid. google.com

| Hydrolysis Condition | Reagents | Product |

| Acid-catalyzed | H₂O, H₂SO₄ (catalyst) | 4-Hydroxy-1-naphthoic acid |

| Base-promoted | 1. NaOH(aq) 2. H₃O⁺ | 4-Hydroxy-1-naphthoic acid |

Reactions with Active Methylene Compounds (e.g., Acetylacetone)

The acetyl group in this compound activates the adjacent aromatic ring, but the compound itself is not typically a direct substrate for reactions with active methylene compounds. Instead, derivatives of the isomeric 1-acetylnaphthalene are more commonly studied in this context. For instance, enaminones derived from 1-acetylnaphthalene can be utilized to synthesize a variety of heterocyclic compounds. mdpi.comnih.gov

Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, which imparts significant acidity to the methylene protons. shivajicollege.ac.in This allows for the formation of a stable carbanion that can act as a nucleophile. Acetylacetone is a classic example of a bifunctional active methylene compound, capable of undergoing condensation reactions with two keto groups to form heterocycles like pyrazoles and pyrimidines. wikipedia.org

In related studies, derivatives such as 2-(arylhydrazono)-3-(1-naphthalenyl)-3-oxopropionaldehydes, which can be synthesized from 1-acetylnaphthalene precursors, are reacted with active methylene compounds to create more complex molecules like pyridazinones. nih.gov These reactions showcase the synthetic utility of the acetylnaphthalene framework in building diverse molecular architectures.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, often achieved through the Fries rearrangement of 1-naphthyl acetate, has been a target for the application of green chemistry principles to minimize environmental impact and improve efficiency. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering advantages such as highly accelerated reaction rates, improved yields, and cleaner reaction profiles compared to conventional heating methods. This technique allows for rapid and uniform heating of the reaction mixture, often reducing reaction times from hours to minutes. academie-sciences.fr

In syntheses related to acetylnaphthalene derivatives, microwave irradiation has been shown to be faster and more efficient than conventional oil-bath heating. mdpi.com For example, the reaction of 1-acetylnaphthalene with DMFDMA to form an enaminone was completed in 20 minutes at 180°C under microwave irradiation, affording the product in 92% yield. mdpi.com Similarly, the synthesis of 4-phenyl-1,8-naphthalimide from 4-bromo-1,8-naphthalimide saw a significant yield improvement from 22% (8 hours, reflux) to 77% (30 minutes, microwave). mdpi.com These examples demonstrate the potential of microwave assistance to dramatically enhance the efficiency of reactions in the synthesis of naphthol derivatives.

| Reaction | Method | Time | Yield | Reference |

|---|---|---|---|---|

| 4-bromo-1,8-naphthalimide + Phenyl Boronic Acid | Conventional (Reflux) | 8 hours | 22% | mdpi.com |

| 4-bromo-1,8-naphthalimide + Phenyl Boronic Acid | Microwave (70°C) | 30 minutes | 77% | mdpi.com |

| 1-acetylnaphthalene + DMFDMA | Microwave (180°C) | 20 minutes | 92% | mdpi.com |

The traditional Fries rearrangement often employs stoichiometric amounts of corrosive and toxic Lewis acids like aluminum chloride (AlCl3), leading to significant waste. organic-chemistry.org Research has focused on developing environmentally benign solid acid catalysts that are reusable, non-corrosive, and highly efficient. nih.gov

Heteropoly acids, such as H3PW12O40, have been reported as effective and eco-friendly catalysts for the Fries rearrangement of phenyl acetate. These catalysts are soluble in various organic solvents but can be recovered and reused. nih.gov Zeolites, with their characteristic acidity and thermal stability, also represent a viable alternative for the Fries rearrangement, with ZSM-5 and beta (BEA) zeolites being the most studied. rsc.org Another green approach involves using chitosan, a biodegradable polymer, as a basic catalyst in reactions involving 1-acetylnaphthalene derivatives under microwave conditions. mdpi.comnih.gov

| Catalyst Type | Specific Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Heteropoly Acid | H3PW12O40 | Fries Rearrangement | Efficient, Reusable, Environmentally Benign | |

| Zeolite | ZSM-5, BEA | Fries Rearrangement | Solid Acid, Thermally Stable, Shape-Selective | rsc.org |

| Biopolymer | Chitosan | Condensation Reactions | Eco-friendly, Basic Catalyst | nih.gov |

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. ijprt.org The ideal green process minimizes or eliminates solvent use entirely (solvent-free reactions). academie-sciences.frfrontiersin.org When solvents are necessary, eco-friendly options like water or recyclable, non-toxic organic solvents are preferred. ijprt.org

In the production of related naphthol derivatives, strategic solvent selection has been used to minimize waste. For instance, in the sulfonation of 1-naphthol, using inert solvents like tetrachloroethane or nitrobenzene can significantly reduce the formation of polysulfonated byproducts, thereby increasing the yield of the desired monosulfonic acid and simplifying purification. google.com Another waste minimization strategy involves choosing a solvent that is immiscible with water, which allows for the effective isolation of water produced during the reaction, driving the equilibrium towards the product side. google.com The use of non-polar solvents has also been shown to be critical for maximizing activity and selectivity in the zeolite-catalyzed Fries rearrangement. rsc.org

Industrial-Scale Production and Process Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires robust, safe, and economically viable processes. Optimization focuses on maximizing yield and purity while minimizing costs, energy consumption, and environmental impact. researchgate.net

A key consideration for industrial production is the use of mild reaction conditions and the avoidance of hazardous reagents. patsnap.com For example, a patented method for a related compound, 4-acetyl-1-naphthoic acid, was deemed suitable for large-scale production because it avoids flammable metal reagents like methyl zinc and operates under mild conditions. patsnap.com Modern process optimization increasingly utilizes high-throughput experimentation and autonomous self-optimizing flow reactors. semanticscholar.org These systems combine automation, in-line analytics, and machine learning algorithms to rapidly explore a wide range of reaction parameters (temperature, pressure, catalyst loading, flow rate) and identify optimal conditions with minimal human intervention, leading to enhanced yield and reduced waste. semanticscholar.org Such technologies could be applied to optimize the Fries rearrangement or other synthetic routes to this compound on an industrial scale.

Iii. Spectroscopic and Computational Investigations of 4 Acetyl 1 Naphthol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for the unambiguous identification and structural elucidation of organic molecules. For 4-acetyl-1-naphthol, a suite of techniques including NMR, IR, Mass Spectrometry, UV-Visible spectroscopy, and X-ray crystallography have been employed to provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the naphthalene (B1677914) ring typically appear as a complex multiplet in the downfield region, while the methyl protons of the acetyl group resonate as a sharp singlet in the upfield region. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be solvent-dependent. For instance, in a study of a derivative, the acetyl proton signal was observed at δ 2.6–2.8 ppm, and the carboxylic acid proton at δ 12–13 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is typically observed at a downfield chemical shift, often around 200 ppm. The carbons of the naphthalene ring produce a series of signals in the aromatic region of the spectrum. The specific chemical shifts are influenced by the substituents on the ring. For example, in 4-acetyl-1,8-naphthalic anhydride (B1165640), the carbonyl carbons of the anhydride show distinct shifts around δ ~160–165 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 4-acetyl-1-naphthoic acid | Acetyl proton: 2.6–2.8, Carboxylic acid proton: 12–13 | Acetyl carbonyl: ~200, Carboxylic acid carbonyl: ~170 | |

| 4-Acetyl-1,8-naphthalic anhydride | Acetyl protons (s): 2.65, Aromatic protons (d): 8.44, 8.70 | Carbonyl carbons: ~160–165 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

In the IR spectrum of this compound and its derivatives, characteristic absorption bands are observed. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The sharp, strong absorption band around 1680-1660 cm⁻¹ is characteristic of the C=O stretching vibration of the acetyl group's ketone. For instance, in 4-acetyl-1-naphthoic acid, the acetyl C=O stretch is seen at approximately 1680 cm⁻¹. For 2-acetyl-1-naphthol, an authentic infrared spectrum is used for confirmation of its identity. fishersci.sethermofisher.com

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3478 | rsc.org |

| Carbonyl (C=O) of Acetyl | C=O Stretch | 1680 | |

| Carbonyl (C=O) of Carboxylic Acid | C=O Stretch | ~1700 | |

| Carbonyl (C=O) of Anhydride | C=O Stretch | 1850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (186.21 g/mol ). fishersci.senih.govnist.govbiosynth.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For example, the HRMS of a derivative, 4-(naphthalene-1-carbonyl)-1-phenyl-3-(thienyl-2-carbonyl)-1H-pyrazole, showed a molecular ion peak at m/z 408. mdpi.com The fragmentation pattern can reveal the loss of specific groups, such as the acetyl group, providing further structural information.

UV-Visible Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying conjugated systems and tautomerism.

The UV-Vis spectra of 4-hydroxy-1-naphthaldehydes have been investigated to explore potential tautomerism. rsc.org In different solvents like toluene, acetonitrile, and methanol (B129727), the appearance of new absorption bands suggests the presence of different tautomeric forms. rsc.org For 4-hydroxy-1-naphthaldehyde, a concentration-dependent deprotonation was observed in methanol and acetonitrile. rsc.org In the case of a related Mannich base, intramolecular proton transfer occurs. rsc.org The study of electronic transitions can also be aided by computational methods to better understand the observed spectra.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2-acetyl-1-naphthol has been determined, revealing an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the acetyl group, forming a six-membered ring that is nearly coplanar with the naphthalene ring. asianpubs.org The structure is further stabilized by intermolecular C-H···π and π-π stacking interactions. asianpubs.org Similarly, the crystal structure of a derivative of 2-acetyl-1-naphthol, C₂₈H₂₈N₂O₄, showed a linear structure with intramolecular O-H···N hydrogen bonds. nih.gov

Theoretical and Computational Chemistry Studies

Computational chemistry provides a theoretical framework to complement experimental findings and to predict the properties of molecules. Methods like Density Functional Theory (DFT) are used to investigate the electronic structure, geometry, and reactivity of this compound and its derivatives.

DFT calculations have been employed to optimize the structures of related ligands and their metal complexes, as well as to analyze their quantum chemical characteristics. acs.org Such studies can predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental values for validation. unn.edu.ng For instance, the G3(MP2)//B3LYP composite method has been used to determine the energy of isomers in the gaseous state and to estimate their gas-phase enthalpy of formation. nih.gov These computational approaches are also valuable in understanding reaction mechanisms, such as the regioselectivity of electrophilic attack on the naphthalene ring. Furthermore, theoretical studies have been used to analyze the tautomeric keto-enol equilibria in the gas phase for o-acetylnaphthol isomers. nih.gov

Quantum Chemical Calculations (e.g., M06-2X functional, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound. The M06-2X functional, a hybrid meta-GGA functional, is often chosen for its accuracy in describing non-covalent interactions, which are crucial for understanding the behavior of these molecules. researchgate.net This functional has demonstrated reliability in predicting thermochemistry, kinetics, and geometric properties. researchgate.net

Researchers utilize software suites like Gaussian to perform these calculations. rsc.org The process typically involves optimizing the molecular structures without restrictions, using tight optimization criteria and an ultrafine grid for integral computations to ensure the identification of true energy minima. rsc.org Frequency calculations are also performed to verify the nature of the stationary points. rsc.org The selection of an appropriate basis set, such as 6-311++G(d,p), is critical for obtaining accurate results. researcher.life

These computational methods are not only used for ground-state properties but also for excited-state calculations. For instance, the M06-2X functional combined with the 6-31+G(d,p) basis set is well-suited for optimizing geometries in both the ground (S0) and first triplet (T1) states, as it accurately reproduces medium-range interactions and electronic energies in aromatic systems. researchgate.net The choice of functional and basis set is a key consideration, with studies showing that M06-2X can provide better performance than other functionals like B3LYP for certain applications. researchgate.netrsc.org

Table 1: Selected DFT Functionals and Their Applications

| Functional | Key Features & Applications |

| M06-2X | A hybrid meta-GGA functional known for its robust performance in calculating non-covalent interactions, thermochemistry, and kinetics. researchgate.net It is often used for geometry optimizations and predicting reaction energies. researchgate.net |

| B3LYP | A widely used hybrid functional, though M06-2X may offer better performance for specific systems involving non-covalent interactions. researchgate.net |

| TD-DFT | Time-Dependent Density Functional Theory is employed for predicting electronic absorption spectra. rsc.org |

Conformational Analysis and Energetic Landscapes

The flexibility of molecules like this compound allows for the existence of different spatial arrangements of atoms, known as conformers. Conformational analysis aims to identify these stable conformers and map the energetic landscape that governs their interconversion. researchgate.net This is particularly important for understanding how the molecule might interact with its environment or a biological target.

Computational methods are instrumental in exploring the potential energy surface of a molecule. researchgate.net By systematically rotating bonds and calculating the corresponding energy, researchers can identify low-energy conformers. researchgate.net For more complex systems, enhanced sampling techniques in molecular dynamics (MD) simulations, such as Hamiltonian Replica Exchange Method (HREM), can be employed to overcome energy barriers and explore the conformational space more effectively. acs.org These simulations can reveal the presence of long-lived metastable states that might not be accessible through standard MD. acs.org

The relative energies of different conformers, often expressed as a Boltzmann distribution, determine their population at a given temperature. researchgate.net This information is crucial for interpreting experimental data, as the observed properties are often an average over the ensemble of populated conformers. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing a means to interpret and even anticipate experimental results. physchemres.org Methods like Time-Dependent Density Functional Theory (TD-DFT) are widely used to predict electronic absorption spectra (UV-Vis). rsc.org For instance, TD-DFT calculations using the M06-2X functional can be employed to predict the absorption bands of naphthol derivatives. rsc.org

Similarly, vibrational spectra (IR and Raman) can be calculated to aid in the identification of functional groups and to understand the vibrational modes of the molecule. physchemres.org The calculated frequencies are often scaled to better match experimental values. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, providing valuable information for structure elucidation. physchemres.org The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. physchemres.orgacs.org

The comparison between calculated and experimental spectra can confirm the proposed structure of a synthesized compound and provide deeper insights into its electronic and vibrational characteristics. physchemres.org

Table 2: Computationally Predicted Spectroscopic Data for a Naphthol Derivative

| Spectroscopic Data | Experimental Value (Naphthalen-1-yl (trichloroacetyl)carbamate) |

| IR (KBr, cm⁻¹) | 3292 (NH), 1792 (C=O), 1507, 1246 (C-O), 830 (C-Cl, Str.), 430 (C-Cl, bending) |

| ¹H NMR (CDCl₃, δ/ppm) | 7.38-7.57 (4H, m, aromatic CH), 7.79-7.98 (3H, m, aromatic CH), 9.02 (1H, s, NH) |

| ¹³C NMR (CDCl₃, δ/ppm) | 91.65 (CCl₃), 117.85, 120.74, 125.25, 126.84, 127.01, 128.12 (7CH, aromatic), 126.23, 134.66, 145.41 (3C, aromatic), 148.36, 157.88 (2C=O) |

| Source: Spectroscopic and DFT Investigations on Some New Aryl (trichloroacetyl)carbamate Derivatives. physchemres.org |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). tandfonline.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Docking simulations calculate the binding affinity, often expressed as a binding energy in kcal/mol, which indicates the strength of the interaction between the ligand and the receptor. ekb.eg Negative binding affinities suggest a favorable interaction. researchgate.net For example, studies on derivatives of the 1,4-naphthoquinone (B94277) scaffold, which is structurally related to this compound, have shown binding energies greater than -6 kcal/mol with various protein targets, indicating strong binding. nih.gov

The results of molecular docking can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. ekb.eg These insights are crucial for the rational design of more potent and selective inhibitors. nih.gov Molecular dynamics (MD) simulations can be subsequently performed to validate the stability of the docked complex and to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational models play a significant role in modern SAR by providing a framework to correlate structural features with activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts. rsc.org For instance, a 2D-QSAR analysis might reveal that properties like lipophilicity (CLogP) are important for the cytotoxicity of a class of compounds. researchgate.net

Computational approaches in SAR are not limited to QSAR. They also involve analyzing the results of molecular docking and MD simulations to understand the structural basis for activity. mdpi.com By identifying which parts of a molecule are essential for binding to a receptor and which can be modified, researchers can rationally design new analogs with improved properties. nih.gov This iterative process of computational modeling, synthesis, and biological testing is a cornerstone of modern drug discovery. rsc.org

Iv. Biological and Pharmacological Research on 4 Acetyl 1 Naphthol and Its Analogs

Medicinal Chemistry Applications and Pharmaceutical Intermediates

4-Acetyl-1-naphthol serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. ontosight.ai Its chemical structure, featuring a reactive acetyl group and a hydroxylated naphthalene (B1677914) ring, allows for various modifications to develop new pharmaceutical agents.

A significant application of this compound derivatives is in the synthesis of veterinary drugs. Specifically, 4-acetyl-1-naphthoic acid, a derivative of this compound, is a key intermediate in the production of afoxolaner (B517428) and esafoxolaner. chemicalbook.compatsnap.com These compounds belong to the isoxazoline (B3343090) class of parasiticides used to control fleas and ticks in animals. chemicalbook.com

The synthesis of afoxolaner involves several steps, starting from precursors like 1,4-naphthalenedicarboxylic acid or 4-bromo-1-naphthyl ethyl ketone to form the crucial 4-acetyl-1-naphthoic acid intermediate. bloomtechz.com This intermediate then undergoes a series of reactions, including condensation and cyclization, to yield the final afoxolaner molecule. bloomtechz.comchemicalbook.com Esafoxolaner, the (S)-enantiomer of afoxolaner, is also synthesized using this key intermediate and is used for its antiparasitic properties in veterinary medicine. who.int

Table 1: Veterinary Pharmaceuticals Synthesized from this compound Derivatives

| Veterinary Drug | Chemical Class | Therapeutic Use | Key Intermediate |

| Afoxolaner | Isoxazoline | Antiparasitic (fleas and ticks) | 4-Acetyl-1-naphthoic acid |

| Esafoxolaner | Isoxazoline | Antiparasitic (fleas and ticks) | 4-Acetyl-1-naphthoic acid |

This table summarizes the role of this compound derivatives in the synthesis of important veterinary drugs.

The structural framework of this compound and its analogs, particularly the broader class of naphthoquinones, has been extensively explored for the development of new therapeutic agents. mdpi.commdpi.com These compounds serve as lead structures, which are starting points for the design and synthesis of more potent and selective drugs. mdpi.com The biological activity of these derivatives can be fine-tuned by modifying the substituents on the naphthalene ring. mdpi.com

Research has shown that introducing different chemical groups to the naphthalene core can enhance pharmacological properties. mdpi.com For instance, the synthesis of various 1,4-naphthoquinone (B94277) derivatives has led to compounds with potential applications in treating a range of diseases. jst.go.jpresearchgate.net The versatility of the naphthalene scaffold allows for the creation of large libraries of compounds for screening and identification of new drug candidates. mdpi.com

Exploration of Biological Activities

Derivatives of this compound, particularly those belonging to the naphthoquinone family, have demonstrated a wide array of biological activities. These properties are often attributed to their ability to participate in redox cycling and interact with various biological macromolecules. ijpsjournal.com

Naphthalene derivatives have been investigated for their anti-inflammatory potential. researchgate.net For example, some naphthoquinone derivatives have shown anti-inflammatory activity. mdpi.com The mechanism of action for some of these compounds may involve the modulation of inflammatory pathways. While direct studies on the anti-inflammatory properties of this compound are limited, the broader class of naphthalene-containing compounds, including naproxen (B1676952) and nabumetone, are well-established anti-inflammatory drugs. researchgate.net The potential of this compound analogs as anti-inflammatory agents continues to be an area of interest for researchers. ontosight.ai

The anticancer and antitumor potential of compounds related to this compound, especially 1,4-naphthoquinones, is a significant area of research. mdpi.commdpi.comjst.go.jp Numerous studies have demonstrated the cytotoxic activity of naphthoquinone derivatives against various cancer cell lines. researchgate.netnih.govunav.eduorientjchem.org

The mechanisms underlying their anticancer effects are diverse and can include the induction of apoptosis (programmed cell death), inhibition of key enzymes like topoisomerases, and the generation of reactive oxygen species (ROS) that damage cancer cells. mdpi.comjst.go.jpresearchgate.net For instance, certain 1,4-naphthoquinone derivatives have been shown to inhibit the proliferation of human cancer cells and arrest the cell cycle at different phases. researchgate.net

Table 2: Examples of Anticancer Activity of Naphthoquinone Derivatives

| Compound Type | Cancer Cell Lines Tested | Observed Effect |

| 1H-benzo[f]chromene derivatives | MCF-7, HCT-116, HepG-2 | Anti-proliferative activity, cell cycle arrest at G2/M phase, inhibition of topoisomerase I & II. researchgate.net |

| 2-acetyl-3-aminophenyl-1,4-naphthoquinones | Various human cancer cells | In vitro antiproliferative activity. mdpi.com |

| Plumbagin derivatives | PANC-1 (pancreatic cancer) | Inhibition of tumor growth. mdpi.com |

| Thiazole-naphthoquinone hybrids | Various cancer cells | Antitumor activity, induction of cell cycle arrest. mdpi.com |

This table provides a selection of research findings on the anticancer properties of various naphthoquinone derivatives, which share a structural relationship with this compound.

The naphthalene ring is a core structure in many compounds exhibiting antimicrobial and antifungal properties. researchgate.net Naphthoquinones, in particular, have been widely studied for their activity against a range of pathogenic microorganisms. mdpi.comresearchgate.netresearchgate.netnih.gov

The antimicrobial action of these compounds is often linked to their ability to interfere with cellular processes essential for microbial survival. researchgate.net For example, they can inhibit bacterial enzymes, disrupt cell membranes, and generate oxidative stress. researchgate.net Studies have shown that various synthetic derivatives of 1,4-naphthoquinone exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govresearchgate.netscielo.br

In terms of antifungal activity, naphthoquinone derivatives have demonstrated efficacy against various fungal strains, including Candida albicans and Trichophyton mentagrophytes. jst.go.jpresearchgate.net The introduction of different substituents onto the naphthoquinone scaffold can significantly influence the potency and spectrum of their antifungal effects. jst.go.jpresearchgate.net

Table 3: Summary of Antimicrobial and Antifungal Research on Naphthalene Derivatives

| Compound Class | Target Microorganisms | Key Findings |

| 1,4-Naphthoquinone derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Significant antibacterial activity, with some derivatives showing high selectivity for S. aureus. jst.go.jpnih.gov |

| Halogenated 1,4-naphthoquinone derivatives | Candida albicans, Trichophyton mentagrophytes | Potent antifungal activity, with some compounds showing better activity than the clinical drug clotrimazole. researchgate.net |

| Amide-coupled naphthalene scaffolds | Various bacteria and fungi | Demonstrated antibacterial and antifungal properties. ijpsjournal.com |

| Naphthalene-Azole derivatives | Candida species | Tested for activity against various Candida species. ijpsjournal.com |

This table highlights key research findings on the antimicrobial and antifungal activities of various naphthalene derivatives.

Antioxidant Activity Studies

Naphthol and its derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant potential of these compounds is a subject of ongoing research, with studies exploring how different structural modifications influence their activity.

The antioxidant activity of 1-naphthol (B170400) and 2-naphthol (B1666908), along with their sulfate-conjugated metabolites, has been evaluated using various free radical scavenging assays. jst.go.jp It was observed that while the sulfate (B86663) conjugation of 1-naphthol significantly decreased its antioxidant activity, 2-naphthol-sulfate retained a comparable level of activity to its parent compound. jst.go.jp This suggests that the position of functional groups on the naphthalene ring plays a crucial role in the antioxidant capacity of these derivatives.

Several studies have synthesized and evaluated the antioxidant potential of various naphthol derivatives. For instance, a series of 1,3-naphthoxazine derivatives were synthesized and showed significant DPPH radical scavenging activity, with some compounds exhibiting over 80% inhibition at a concentration of 400 µg/mL. nih.gov Similarly, amidoalkyl-2-naphthol derivatives have been identified as promising antioxidants. mdpi.comencyclopedia.pub One such derivative, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), demonstrated potent free radical scavenging activity, comparable to well-known antioxidants like BHT and BHA. aphrc.org Theoretical studies on BHMA revealed that the hydroxyl (OH) group is particularly effective at trapping free radicals. aphrc.org

Furthermore, the introduction of organoselenium moieties into the naphthol structure has been explored as a strategy to enhance antioxidant activity. researchgate.netbenthamdirect.com Synthesized 1-organoselanyl-naphthalen-2-ols exhibited notable antioxidant effects in DPPH and ABTS+ radical scavenging assays. researchgate.netbenthamdirect.com The antioxidant activity of various extracts from Dryopteris crassirhizoma, which contains 4-amino-1-naphthol, has also been reported, with the underground parts showing stronger activity than the above-ground parts. nih.govresearchgate.net

Below is a data table summarizing the antioxidant activity of selected naphthol derivatives from a study on 1,3-naphthoxazine derivatives. nih.gov

| Compound ID | DPPH Scavenging Activity (%) at 400 µg/mL |

| 4h | 86.46 |

| 4e | 82.83 |

| 4b | 80.78 |

| 4j | 80.65 |

Interaction with Biomolecules, Enzymes, and Receptors

The biological effects of this compound and its analogs are often mediated through their interactions with various biomolecules, including enzymes and receptors. The naphthalene ring structure enhances lipophilicity, which can facilitate the passage of these compounds through biological membranes and promote interactions with target biomolecules. researchgate.net

Enzyme Interactions:

Naphthol derivatives have been shown to interact with and modulate the activity of several enzymes. For example, 1-naphthol is a known metabolite of the insecticide carbaryl (B1668338) and can inhibit cholinesterase. biosynth.com Some amidoalkyl-2-naphthol derivatives have demonstrated significant inhibitory effects on enzymes like acetylcholinesterase and α-glycosidase. aphrc.org The compound 1-(3-hydroxynaphthalen-2-yl)ethanone (B1268841) has been reported to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. Furthermore, 1-naphthol can be metabolized by the enzyme tyrosinase, leading to the formation of reactive quinones that can covalently bind to the enzyme, thereby altering its kinetics. nih.gov A study on a purified 1-naphthol-2-hydroxylase from a Pseudomonas strain showed that the enzyme had the highest activity with 1-naphthol compared to its substituted analogs like 4-chloro-1-naphthol (B146336) and 5-amino-1-naphthol. researchgate.net

Receptor Interactions:

The interaction of naphthol derivatives with cellular receptors is another key aspect of their pharmacological profile. Some naphthalene derivatives have been found to have a high affinity for melatonin (B1676174) receptors, suggesting their potential use in treating sleep disorders and other conditions related to the central nervous system. google.com Research has also focused on designing naphthol-containing fluorescent ligands to probe sigma receptors. ebi.ac.uk For example, certain piperidine (B6355638) and piperazine (B1678402) derivatives with a naphthol moiety were synthesized and showed significant in vitro affinity for sigma-1 and sigma-2 receptors. ebi.ac.uk Naphthalene urea (B33335) derivatives have been developed as anion receptors, with their binding properties influenced by substituents on the phenyl and naphthalene rings. iaea.org Additionally, conformationally restricted naphthalene derivatives have been synthesized and shown to have high affinity and selectivity for kappa opioid receptors. nih.gov

Interactions with other Biomolecules:

Beyond enzymes and receptors, naphthol derivatives can interact with other critical biomolecules. For instance, 2-acetyl-1,4-naphthoquinone (B15349058) has been shown to interact with DNA and proteins through non-covalent mechanisms like hydrogen bonding and π-π stacking, which is crucial for its biological activity. smolecule.com The hydroxyl and acetylamino groups of 1-acetylamino-7-naphthol (B1266042) are key to its reactivity, enabling hydrogen bonding and other interactions with biological targets. The planar aromatic naphthalene ring in compounds like N-[4-(acetylsulfamoyl)phenyl]naphthalene-1-carboxamide can influence its binding to biological targets. ontosight.ai

The following table provides examples of naphthol derivatives and their interactions with specific biomolecules.

| Compound/Derivative Class | Interacting Biomolecule/Receptor | Type of Interaction/Effect |

| 1-Naphthol | Cholinesterase | Inhibition |

| Amidoalkyl-2-naphthol derivatives | Acetylcholinesterase, α-glycosidase | Inhibition |

| 1-(3-Hydroxynaphthalen-2-yl)ethanone | Tyrosinase | Inhibition |

| Naphthalene derivatives | Melatonin receptors | High selective affinity |

| Piperidine/piperazine derivatives with naphthol | Sigma-1 & Sigma-2 receptors | In vitro affinity |

| Naphthalene urea derivatives | Anions | Receptor binding |

| Conformationally restricted naphthalene derivatives | Kappa opioid receptors | High affinity and selectivity |

| 2-Acetyl-1,4-naphthoquinone | DNA and proteins | Non-covalent bonding (hydrogen bonding, π-π stacking) |

Cognition Enhancement Research with Naphthol Derivatives

Recent research has explored the potential of naphthol derivatives as cognitive enhancers, also known as nootropics. researchgate.net These compounds are investigated for their ability to improve memory, learning, and other cognitive functions.

A study focused on the synthesis and pharmacological evaluation of 1-naphthol derivatives for their antiamnesic activity. researchgate.net Several synthesized compounds were screened for their effectiveness as cognition enhancers using the elevated plus-maze test and an acetylcholinesterase inhibitory assay. researchgate.net One particular compound, 7a, was identified as the most potent in reversing amnesia and inhibiting acetylcholinesterase. researchgate.net

Similarly, 2-naphthyloxy derivatives of N,N-substituted acetamides have been synthesized and evaluated for their antiamnesic properties. ijpsonline.com Pharmacological investigations revealed that these compounds possess significant antiamnesic activity, with some showing a dose-dependent effect. ijpsonline.com Further neuropsychopharmacological studies on one of the most potent compounds confirmed its memory-enhancing potential, which was comparable to the well-known nootropic agent, piracetam. ijpsonline.com

The mechanism behind the cognition-enhancing effects of some naphthol derivatives is linked to the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). researchgate.net By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is associated with improved cognitive function. researchgate.net A series of naphthol derivatives bearing different substituents were designed and synthesized, with several compounds exhibiting greater potency against AChE than the reference drug tacrine. researchgate.net

Furthermore, certain naphthalene derivatives have been investigated as selective potentiators of NMDA receptors, which play a crucial role in synaptic plasticity and memory. nih.gov For example, 3,5-dihydroxynaphthalene-2-carboxylic acid (UBP551) showed a selective potentiating effect on the GluN2D subunit of the NMDA receptor. nih.gov Other research has identified pentaaza-cyclopenta[a]naphthalene derivatives as ligands for GABA-A receptors containing the α5 subunit, suggesting their utility in therapies where cognition enhancement is desired. google.com

The table below summarizes key findings from studies on the cognition-enhancing effects of naphthol derivatives.

| Derivative Class/Compound | Investigated Activity | Key Findings |

| 1-Naphthol derivatives | Antiamnesic, AChE inhibition | Compound 7a was most potent in reversing amnesia and inhibiting AChE. researchgate.net |

| 2-Naphthyloxy acetamide (B32628) derivatives | Antiamnesic | Significant, dose-dependent antiamnesic activity observed. ijpsonline.com |

| Substituted-naphthol derivatives | AChE inhibition | Several compounds showed greater potency than tacrine. researchgate.net |

| 3,5-dihydroxynaphthalene-2-carboxylic acid (UBP551) | NMDA receptor modulation | Selective potentiating effect on GluN2D subunit. nih.gov |

| Pentaaza-cyclopenta[a]naphthalene derivatives | GABA-A receptor binding | Potential for cognition enhancement. google.com |

Mechanism of Action Studies

Molecular Target Identification and Pathway Modulation

The biological activities of this compound and its analogs are rooted in their interactions with specific molecular targets and their ability to modulate cellular pathways. The naphthalene moiety is a common feature in compounds that act as potent inhibitors of topoisomerases, which are enzymes essential for DNA replication. Some derivatives may also inhibit protein kinases involved in cell proliferation pathways.

In the context of anticancer activity, certain naphthoquinone-naphthol derivatives have been shown to induce apoptosis by downregulating the EGFR/PI3K/Akt signaling pathway. tandfonline.com This leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein cleaved caspase-3. tandfonline.com

For derivatives designed as fluorescent probes, the molecular targets can be specific receptors. For instance, certain naphthol derivatives have been synthesized to target sigma receptors, with in vitro studies measuring their binding affinities to these receptors. ebi.ac.uk The interaction of 1-acetylamino-7-naphthol with various molecular targets is influenced by its hydroxyl and acetylamino groups, which can participate in hydrogen bonding and other reactions, thereby affecting biological and chemical activities.

Metabolic Transformations and Active Metabolite Formation

The metabolism of this compound and its analogs can lead to the formation of active metabolites that exert biological effects. The acetyl group, in particular, can undergo metabolic transformations.

1-Naphthol itself is a metabolite of the insecticide carbaryl and naphthalene. atamanchemicals.com It can be further metabolized in the body, predominantly to its glucuronic acid and sulfate ester conjugates. atamanchemicals.com However, small amounts of covalently bound products are also formed. atamanchemicals.com The biodegradation of 1-naphthol can proceed through the formation of 1-naphthol-3,4-oxide, which then converts to 1,4-naphthoquinone. wikipedia.org

The enzyme tyrosinase can metabolize 1-naphthol primarily to 1,2-naphthoquinone (B1664529) and, to a lesser extent, 1,4-naphthoquinone. nih.gov These quinone metabolites are reactive and can covalently bind to proteins, suggesting that the metabolic activation of 1-naphthol by tyrosinase could have therapeutic applications in targeting cells with high tyrosinase activity, such as certain melanomas. nih.gov

Fungal metabolism can also produce naphthalenone derivatives from 1,8-dihydroxynaphthalene (DHN) precursors through the acetogenic pathway. mdpi.com These metabolites are involved in fungal melanin biosynthesis and exhibit a wide range of biological activities. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-activity relationship (SAR) and structure-property relationship (SPR) analyses are crucial for understanding how the chemical structure of this compound and its analogs influences their biological activity and physicochemical properties. These studies guide the design of new derivatives with enhanced potency and selectivity.

The position of substituents on the naphthalene ring has a significant impact on activity. For example, in antioxidant studies, the position of sulfate conjugation on the naphthol ring determined the extent to which antioxidant activity was retained. jst.go.jp In the development of cognition enhancers, the electronic properties and spatial positioning of substituents on the 1-naphthol core were found to influence anti-acetylcholinesterase activity. researchgate.net

For derivatives targeting specific receptors, SAR studies have provided valuable insights. In the case of kappa opioid receptor agonists, conformational restriction of the arylacetamide group through methyl substitution led to a significant decrease in receptor affinity. nih.gov This finding prompted the synthesis of more rigid analogs to probe the receptor's conformational requirements. nih.gov For naphthalene urea derivatives acting as anion receptors, electronic effects at the para position of a phenyl ring on the urea ligand significantly influenced anion binding. iaea.org

In the context of anticancer agents, SAR studies of naphthoquinone-naphthol derivatives revealed that the introduction of an oxopropyl group at the ortho-position of the quinone group resulted in a significant increase in inhibitory effects against several cancer cell lines. tandfonline.com The reactivity of the acetyl group in this compound has been noted, and its reactions, such as bromination, have been studied to create various derivatives. ias.ac.in The hydroxyl group can also be readily acetylated and methylated, providing further avenues for structural modification. ias.ac.in

The table below provides a summary of key SAR and SPR findings for different classes of naphthol derivatives.

| Derivative Class | Structural Modification | Impact on Activity/Property |

| Naphthol sulfates | Position of sulfate conjugation | Determined retention of antioxidant activity. jst.go.jp |

| Substituted 1-naphthol derivatives | Electronic properties and spatial position of substituents | Influenced anti-acetylcholinesterase activity. researchgate.net |

| Kappa opioid receptor agonists | Conformational restriction via methyl substitution | Significantly decreased receptor affinity. nih.gov |

| Naphthalene urea anion receptors | Electronic effects on phenyl ring of urea ligand | Significantly influenced anion binding properties. iaea.org |

| Naphthoquinone-naphthol derivatives | Introduction of an oxopropyl group at ortho-position | Markedly increased anticancer inhibitory effects. tandfonline.com |

Impact of Substituents on Biological Efficacy

The biological activity of naphthol derivatives can be significantly altered by the nature and position of substituents on the naphthalene core. Structure-activity relationship (SAR) studies reveal that even minor chemical modifications can lead to substantial changes in efficacy against various biological targets, including microbes and enzymes. slideshare.netresearchgate.net

For instance, in the context of antimicrobial activity, the introduction of specific groups has been shown to enhance potency. Studies on 1-naphthol derivatives have demonstrated that incorporating an azetidinone (a four-membered β-lactam ring) can improve antibacterial effects. nih.gov The nature of the substituent on an attached phenyl ring also plays a critical role; electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) are favorable for antimicrobial activity. nih.gov Conversely, electron-donating groups such as hydroxy (-OH) and dimethylamino (-N(CH₃)₂) have been found to decrease the inhibitory activity of these derivatives. nih.gov Similarly, research on azetidinone derivatives of β-naphthol (2-naphthol) indicates that methyl, methoxy (B1213986), and chloro substitutions result in potent antimicrobial activity. ekb.egrasayanjournal.co.in Azetidinone derivatives synthesized from 2-acetyl-1-naphthol also showed that compounds containing chlorine were particularly active against tested pathogens. chemijournal.com

The biological efficacy is not limited to antimicrobial action. A series of 1-naphthol derivatives bearing substituents like fluorine, chlorine, bromine, and methoxy groups were evaluated for their ability to inhibit key enzymes. nih.gov These compounds were found to be effective inhibitors of human carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE), an important target in neurodegenerative diseases. nih.gov The inhibition constants (Kᵢ) for these derivatives were in the micromolar to nanomolar range, indicating potent activity. nih.gov For example, Kᵢ values against hCA I ranged from 0.034 µM to 0.724 µM, and for acetylcholinesterase, they ranged from 0.096 µM to 0.177 µM, highlighting the significant impact of these substitutions. nih.gov

Furthermore, the introduction of hydrophobic substituents has been shown to increase the antimicrobial activity of some naphthalene derivatives. jst.go.jp In the case of 1,4-naphthoquinones, which are structurally related to naphthols, the addition of hydrophobic groups can lead to a two- to four-fold increase in antifungal activity. jst.go.jp

The following table summarizes the impact of different substituents on the antimicrobial activity of various naphthol derivatives.

| Naphthol Derivative Class | Favorable Substituents for Activity | Unfavorable Substituents for Activity | Target Organisms/Enzymes | Reference |

| N'-(benzylidene)-2-(naphthalen-1-yloxy)-acetohydrazides | Chloro (-Cl), Nitro (-NO₂) | Hydroxy (-OH), Dimethylamino (-N(CH₃)₂) | B. subtilis, E. coli | nih.gov |

| Azetidinone derivatives of β-naphthol | Methyl (-CH₃), Methoxy (-OCH₃), Chloro (-Cl) | Not specified | E. coli, S. aureus, P. aeruginosa, A. niger | ekb.egrasayanjournal.co.in |

| Azetidinone derivatives from 2-acetyl-1-naphthol | Chlorine-containing compounds | Not specified | S. aureus, P. aeruginosa, E. coli, P. mirabilis | chemijournal.com |

| Substituted 1-naphthols | F, Cl, Br, OMe, Dioxole | Not specified | hCA I, hCA II, AChE | nih.gov |

Comparative Studies with Structurally Similar Naphthalene Derivatives

Comparative studies are essential to understand the unique contributions of the this compound scaffold to biological activity relative to other naphthalene-based structures. These studies often involve synthesizing a library of related compounds and screening them for a specific biological effect.

One such study synthesized a series of 1-naphthol derivatives, including N'-(substituted benzylidene)-2-(naphthalen-1-yloxy)-acetohydrazides and N-[3-chloro-2-oxo-4-(substituted phenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamides. nih.gov When their antibacterial activities were compared, the azetidinone-containing compounds (the latter series) generally exhibited better efficacy than the acetohydrazide derivatives, highlighting the importance of the β-lactam moiety for activity. nih.gov For example, compound 4b (an azetidinone derivative with a 4-nitrophenyl group) showed a minimum inhibitory concentration (MIC) of 16 µg/ml against Bacillus subtilis, which was significantly lower than that of the tested acetohydrazide derivatives. nih.gov